3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one - 331820-82-7

3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one

Catalog Number: EVT-2808418
CAS Number: 331820-82-7
Molecular Formula: C22H15BrO2
Molecular Weight: 391.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate []

  • Compound Description: This compound represents a thiazolopyrimidine derivative synthesized and analyzed for its crystal structure using SCXRD []. The research focuses on the impact of halogen-π interactions on the formation of homochiral chains in the crystalline state []. This particular compound is of interest due to the presence of a chiral C5 carbon atom and its potential as a building block for separating racemic mixtures [].
  • Relevance: This compound shares the 4-bromophenyl substituent with the target compound, 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one. The research highlights the significance of halogen-π interactions in crystal structure engineering, which could be relevant to understanding the solid-state behavior of the target compound as well [].

7-Hydroxy-4-phenylchromen-2-one []

  • Compound Description: This compound, also known as 7-hydroxyflavone, is the core structure for a series of novel 1,2,4-triazole derivatives investigated for their cytotoxic potential []. This study employs a click chemistry approach to synthesize various derivatives and assesses their antitumor activity against a panel of six human cancer cell lines [].
  • Relevance: This compound forms the base structure for 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one. Understanding the activity and modifications of this core structure provides valuable insights into potential synthetic strategies and structure-activity relationships for the target compound [].

7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one []

  • Compound Description: This compound represents one of the most potent cytotoxic agents among the synthesized 1,2,4-triazole derivatives []. It exhibits significant antiproliferative effects, arresting cells in the G2/M phase and inducing apoptosis []. Notably, it demonstrates superior antitumor activity compared to 1,2,3-triazole derivatives and the positive control drug 5-fluorouracil [].
  • Relevance: This 1,2,4-triazole derivative of 7-hydroxy-4-phenylchromen-2-one exemplifies a successful modification strategy for enhancing cytotoxic activity []. While the target compound, 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one, features a 3-bromophenyl substituent instead of the triazole moiety, this study highlights the potential of modifying the 7-hydroxy group for tuning biological activity.

7-Methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one []

  • Compound Description: This compound represents a series of derivatives synthesized from commercially available (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid []. The synthesis involves a multi-step approach utilizing various intermediates to arrive at the target oxadiazole derivatives [].
  • Relevance: These compounds share the 7-methylchromen-2-one scaffold with 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one []. This structural similarity suggests a potential synthetic route for the target compound, possibly involving modifications at the 4-position of the chromen-2-one core.

Properties

CAS Number

331820-82-7

Product Name

3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one

IUPAC Name

3-(4-bromophenyl)-7-methyl-4-phenylchromen-2-one

Molecular Formula

C22H15BrO2

Molecular Weight

391.264

InChI

InChI=1S/C22H15BrO2/c1-14-7-12-18-19(13-14)25-22(24)21(16-8-10-17(23)11-9-16)20(18)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

LEZGWXZQVUTZRH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.